2,5-Dimethylphenol

Catalog No.
S598571
CAS No.
95-87-4
M.F
C8H10O
M. Wt
122.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dimethylphenol

CAS Number

95-87-4

Product Name

2,5-Dimethylphenol

IUPAC Name

2,5-dimethylphenol

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

InChI

InChI=1S/C8H10O/c1-6-3-4-7(2)8(9)5-6/h3-5,9H,1-2H3

InChI Key

NKTOLZVEWDHZMU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)O

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)
0.03 M
3.54 mg/mL at 25 °C
Sol in ethyl alcohol; very sol in ethyl ether; sl sol in chloroform
Very sol in benzene
In water, 3.54X10+3 mg/l @ 25 °C.
2.6 x 10 (-2) mol/l, at pH 5.1 and 25 °C.
slightly soluble to soluble in water; soluble in fat
moderately soluble (in ethanol)

Synonyms

2,5-dimethylphenol

Canonical SMILES

CC1=CC(=C(C=C1)C)O

Occurrence and Detection

  • Food Science: 2,5-Dimethylphenol is a naturally occurring compound found in some food products, particularly coffee. Research has identified its presence in both Arabica and Robusta coffee beans []. However, the exact quantities remain undetermined [].

Chemical Properties and Toxicology

  • Physicochemical Properties: Scientists have characterized the physical and chemical properties of 2,5-Dimethylphenol. These include its melting point, boiling point, and solubility. This information is crucial for safe handling and understanding its behavior in various environments [].
  • Toxicological Studies: Some research has investigated the potential toxicity of 2,5-Dimethylphenol. The National Toxicology Program included it in their Chemical Repository Database, suggesting potential studies on its health effects []. However, further details regarding specific findings are limited.

2,5-Dimethylphenol, also known as 2,5-xylenol or p-xylenol, is an aromatic compound with the molecular formula C8H10OC_8H_{10}O and a molecular weight of approximately 122.16 g/mol. It is one of the six isomers of xylenol and is characterized by a colorless to off-white crystalline solid form. The compound has a melting point of 75-77 °C and a boiling point of 212 °C . Its structure features two methyl groups attached to the phenolic ring at the 2 and 5 positions, contributing to its unique chemical properties.

2,5-Dimethylphenol is found in various natural sources, including coffee and alcoholic beverages, where it contributes to flavor profiles. It is also produced synthetically for industrial applications .

2,5-Dimethylphenol is a toxic compound.

  • Acute toxicity: Harmful if swallowed or absorbed through the skin [].
  • Skin and eye irritant: Can cause severe burns and eye damage upon contact [].
  • Environmental hazard: Toxic to aquatic life [].

  • Oxidation: Under certain conditions, it can be oxidized to form more complex aromatic compounds.
  • Esterification: It can react with carboxylic acids to form esters.
  • Alkylation: The hydroxyl group can participate in nucleophilic substitution reactions.

The general reaction for the synthesis from 2,5-dimethylbenzenesulfonic acid involves oxidation in supercritical water using sodium hydroxide as a catalyst and oxygen as an oxidant .

Several methods exist for synthesizing 2,5-dimethylphenol:

  • Supercritical Water Method: This modern approach utilizes supercritical distilled water as a reaction medium along with sodium hydroxide as a catalyst and oxygen as an oxidant. It offers high yields (greater than 99%) with minimal environmental impact due to reduced waste generation .
  • Traditional Extraction: Historically, it was extracted from coal tar, although this method is less common today due to advancements in synthetic techniques.

2,5-Dimethylphenol finds use in various industrial applications:

  • Manufacture of Antioxidants: It serves as a precursor for synthesizing antioxidants used in plastics and rubber industries.
  • Flavoring Agent: Due to its presence in food products like coffee and whisky, it is utilized as a flavoring agent.
  • Polymer Production: It acts as a monomer for producing poly(p-phenylene oxide) engineering resins through carbon-oxygen oxidative coupling .

Studies on the interactions of 2,5-dimethylphenol with biological systems indicate its potential for both beneficial and harmful effects. While it shows antimicrobial activity against certain pathogens, its toxicological profile necessitates further investigation into safe handling practices and potential therapeutic uses .

Several compounds are structurally similar to 2,5-dimethylphenol:

Compound NameMolecular FormulaKey Characteristics
2-MethylphenolC7H8OCommonly known as ortho-cresol; used in disinfectants.
3-MethylphenolC7H8OKnown as meta-cresol; used in antiseptics and chemical synthesis.
4-MethylphenolC7H8OAlso called para-cresol; used in the production of resins and plastics.
2,6-DimethylphenolC8H10OSimilar structure but different physical properties; used in the synthesis of pharmaceuticals.

Uniqueness of 2,5-Dimethylphenol

What sets 2,5-dimethylphenol apart from its isomers is its specific arrangement of methyl groups which influences its reactivity and biological activity. Its unique flavor profile makes it particularly valuable in food applications compared to other xylenols that may not offer similar sensory characteristics .

Physical Description

2,5-dimethylphenol is a colorless to off-white crystalline solid. Odor threshold concentration 0.4 mg/L. Taste threshold concentration 0.5 mg/L. (NTP, 1992)
Liquid
Solid
Colourless crystalline solid; Colourless needles

Color/Form

Crystals from alcohol plus ether
NEEDLES FROM WATER; PRISMS FROM ALCOHOL-ETHER

XLogP3

2.3

Boiling Point

414 °F at 760 mm Hg (NTP, 1992)
211.1 °C
211.5 °C @ 762 mm Hg

Density

0.971 (NTP, 1992)
0.965 AT 80 °C

LogP

2.33 (LogP)
2.33
log Kow= 2.33

Melting Point

160 to 163 °F (NTP, 1992)
74.8 °C
Mp 71-73 °
74.5 °C
71-73°C

UNII

XH3E3564KX

GHS Hazard Statements

Aggregated GHS information provided by 2297 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (99.78%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (99.96%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (57.38%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (77.88%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mm Hg at 125.2 °F ; 5 mm Hg at 172.4° F; 10 mm Hg at 196.3° F (NTP, 1992)
0.16 mmHg
0.156 mm Hg @ 25 °C

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

95-87-4

Wikipedia

2,5-xylenol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

The insertion of methyl groups into phenol to produce ... xylenols is a commercial process of considerable utility. The process commomly employed is methylation with methyl alcohol over a solid catalyst, generally a modified metal oxide, at temp in the range of 300-450 °C. /Xylenols/

General Manufacturing Information

All other chemical product and preparation manufacturing
Mining (except oil and gas) and support activities
Paint and coating manufacturing
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Phenol, 2,5-dimethyl-: ACTIVE

Analytic Laboratory Methods

THE ANALYTICAL CONDITIONS UNDER WHICH XYLENOLS ARE DETERMINED ALONG WITH OTHER PHENOLS FOR THE CHARACTERIZATION OF PETROLEUM WASTE DISCHARGES USING DINONYL PHTHALATE COLUMNS ARE DISCUSSED. /XYLENOLS/
A HIGH PERFORMANCE LIQ CHROMATOGRAPHIC METHOD FOR DETERMINING PHENOL, CRESOLS & XYLENOLS IN COAL GASIFIER CONDENSATES IS PRESENTED. ALIQUOTS OF CONDENSATE ARE INJECTED DIRECTLY ONTO REVERSE PHASE HPLC SYSTEM & EFFLUENT MONITORED BY UV ABSORBANCE AT 215 NM. /XYLENOLS/
TRACES OF PHENOLS (INCLUDING 2,5-DIMETHYLPHENOL) IN AUTO EXHAUST AND TOBACCO SMOKE WERE COLLECTED USING A FRITTED BUBBLER WITH 10 ML 0.12% SODIUM HYDROXIDE SOLUTION AND DETERMINED BY REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY VIA DERIVATIZATION WITH P-NITROBENZENEDIAZONIUM TETRAFLUORIDE IN AQUEOUS MEDIUM AT PH 11.5. THE DETECTION LIMITS OF THE PHENOLS WERE 0.005-2.0 NG.
THE SENSITIVE DETECTION OF PHENOLS REMAINS A PROBLEM IN TOXICOLOGICAL AND PESTICIDAL ANALYSES. 2,5-XYLENOL WAS CONVERTED INTO THE CORRESPONDING BROMOPHENOL BY REACTION WITH BROMINE. THE MINIMUM DETECTABLE AMOUNT OF THE BROMOPHENOLS WITH AN ELECTRON CAPTURE DETECTOR WAS ABOUT 0.01 NG, WHICH IS ABOUT 100 TIMES LESS THAN THE MINIMUM DETECTABLE AMOUNT OF THE NON-BROMINE-CONTAINING PHENOLS.
For more Analytic Laboratory Methods (Complete) data for 2,5-DIMETHYLPHENOL (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

A proposed method for simultaneously determining phenol, cresols, xylenol isomers, and naphthols in urine samples utilizing solid phase excretion and capillary gas chromatography was developed.
/Gas chromatographic determination of urinary phenol conjugates after acid hydrolysis/extractive acetylation./ A simple gas chromatographic procedure for determining phenols in urine was developed. ... Using 10 mg/l spikes of phenol, 2-methylphenol, 3-methylphenol, 4-methylphenol, 2,6-dimethylphenol, 2,5-dimethylphenol, 2,4-dimethylphenol, 3,5-dimethylphenol, 2,3-dimethylphenol, and 3,4-dimethylphenol yielded recoveries of 94.6 to 98.2%. ...

Interactions

A SPONTANEOUSLY DEVELOPING VASOCONSTRICTION IN ISOLATED PERFUSED LUNG AND THE VASOCONSTRICTION CAUSED BY ARTERIALLY INJECTED ATP (50 UG) WERE BOTH INHIBITED BY THE ADDITION TO THE PERFUSATE OF VARIOUS PHENOLS INCLUDING 2,5-XYLENOL.

Dates

Modify: 2023-08-15

Tropospheric multiphase chemistry of 2,5- and 2,6-dimethylphenols: determination of the mass accommodation coefficients and the Henry's law constants

Pascal Diévart, Lyassine Allou, Florent Louis, Stéphane Le Calvé
PMID: 16633656   DOI: 10.1039/b516193b

Abstract

The uptake of 2,5-dimethylphenol and 2,6-dimethylphenol on aqueous surfaces was measured between 279 and 293 K, using the wetted-wall flow tube technique coupled with UV absorption spectroscopic detection. For both compounds, the uptake coefficients gamma were found to be independent of the KOH scavenger concentration in the range of 0.01 to 1 M (pH > pK(a)) and of the liquid-gas contact times. In addition, the uptake coefficients and the derived mass accommodation coefficients alpha show a negative temperature dependence in the investigated temperature range. The mass accommodation coefficients decrease from 1.1 x 10(-3) to 1.1 x 10(-4), and from 5.4 x 10(-4) to 6.4 x 10(-5) for 2,5-dimethylphenol and 2,6-dimethylphenol, respectively. These results are used to discuss the incorporation of these species into the liquid using the nucleation theory. Henry's law constants (HLC) of both compounds were directly measured using a dynamic equilibrium system based on the water/air equilibrium at the interface within the length of a microporous tube. The measurements were conducted over the range 278-293 K in both deionized water and 35 g L(-1) solution of NaCl. At 293 K and in pure water, HLC were found to be equal to (in units of M atm(-1)): 2,5-dimethylphenol, HLC = (1270 +/- 240); 2,6-dimethylphenol, HLC = (250 +/- 80). All of the values for HLC in 35 g L(-1) salt solution were 5-55% lower than the corresponding values in deionized water, depending on the compound and the temperature. These data (mass accommodation coefficients and Henry's law constants) were then used to estimate the partitioning of these phenolic compounds between gaseous and aqueous phases and the corresponding atmospheric lifetimes under clear sky (tau(gas)) and cloudy conditions (tau(multiphase)) have then been derived. The calculated multiphase lifetimes (in units of hours) are lower than those in gas phase at a cumulus temperature of 283 K (in parentheses): 2,5-dimethylphenol, 2.2 (3.5); 2,6-dimethylphenol, 3.8 (4.2).


Effect of 2,5-dimethylphenol on Ca(2+) movement and viability in PC3 human prostate cancer cells

Jue-Long Wang, Chiang-Ting Chou, Wei-Zhe Liang, Jeng-Hsien Yeh, Chun-Chi Kuo, Chao-Ying Lee, Pochuen Shieh, Daih-Huang Kuo, Fu-An Chen, Chung-Ren Jan
PMID: 27310574   DOI: 10.3109/15376516.2016.1158893

Abstract

The phenolic compound 2,5-dimethylphenol is a natural product. 2,5-Dimethylphenol has been shown to affect rat hepatic and pulmonary microsomal metabolism. However, the effect of 2,5-dimethylphenol on Ca(2+ )signaling and cyotoxicity has never been explored in any culture cells. This study explored the effect of 2,5-dimethylphenol on cytosolic free Ca(2+ )levels ([Ca(2+)]i) and cell viability in PC3 human prostate cancer cells. 2,5-Dimethylphenol at concentrations between 500 μM and 1000 μM evoked [Ca(2+)]i rises in a concentration-dependent manner. This Ca(2+ )signal was inhibited by approximately half by the removal of extracellular Ca(2+). 2,5-Dimethylphenol-induced Ca(2+ )influx was confirmed by Mn(2+)-induced quench of fura-2 fluorescence. Pretreatment with the protein kinase C (PKC) inhibitor GF109203X, nifedipine or the store-operated Ca(2+ )entry inhibitors (econazole or SKF96365) inhibited 2,5-dimethylphenol-induced Ca(2+ )signal in Ca(2+)-containing medium by ∼30%. Treatment with the endoplasmic reticulum Ca(2+ )pump inhibitor thapsigargin in Ca(2+)-free medium abolished 2,5-dimethylphenol-induced [Ca(2+)]i rises. Conversely, treatment with 2,5-dimethylphenol abolished thapsigargin-induced [Ca(2+)]i rises. Inhibition of phospholipase C (PLC) with U73122 reduced 2,5-dimethylphenol-evoked [Ca(2+)]i rises by ∼80%. 2,5-Dimethylphenol killed cells at concentrations of 350-1000 μM in a concentration-dependent fashion. Chelation of cytosolic Ca(2+ )with 1,2-bis(2-aminophenoxy)ethane-N, N, N', N'-tetraacetic acid/AM (BAPTA/AM) did not prevent 2,5-dimethylphenol's cytotoxicity. Together, in PC3 cells, 2,5-dimethylphenol induced [Ca(2+)]i rises that involved Ca(2+ )entry through PKC-regulated store-operated Ca(2+ )channels and PLC-dependent Ca(2+ )release from the endoplasmic reticulum. 2,5-Dimethylphenol induced cytotoxicity in a Ca(2+)-independent manner.


Explore Compound Types